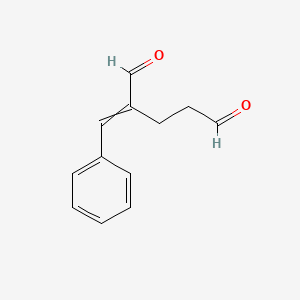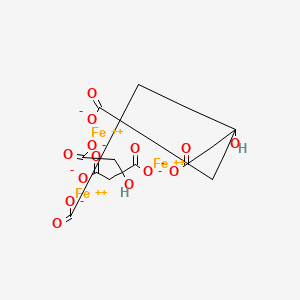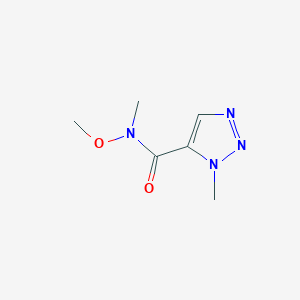
N-methoxy-N,3-dimethyltriazole-4-carboxamide
Descripción general
Descripción
N-methoxy-N,3-dimethyltriazole-4-carboxamide is a heterocyclic compound that belongs to the class of 1,2,3-triazoles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This reaction is often catalyzed by copper(I) salts, which facilitate the formation of the 1,2,3-triazole ring . The reaction conditions usually involve mild temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of N-methoxy-N,3-dimethyltriazole-4-carboxamide can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-methoxy-N,3-dimethyltriazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum can be used under mild conditions.
Reduction: Sodium borohydride in methanol or ethanol is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products include N-oxide derivatives.
Reduction: The major products are the corresponding amines.
Substitution: The major products depend on the nucleophile used, resulting in various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
N-methoxy-N,3-dimethyltriazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: The compound is used in the development of new materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-methoxy-N,3-dimethyltriazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target enzyme.
Comparación Con Compuestos Similares
Similar Compounds
1H-1,2,3-Triazole: A parent compound with similar chemical properties.
N-Methoxy-N-methyl-1H-imidazole-1-carboxamide: Another heterocyclic compound with similar functional groups.
1,3-Dimethyl-5-methoxypyrazole: A structurally related compound with different biological activities.
Uniqueness
N-methoxy-N,3-dimethyltriazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and dimethyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C6H10N4O2 |
|---|---|
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
N-methoxy-N,3-dimethyltriazole-4-carboxamide |
InChI |
InChI=1S/C6H10N4O2/c1-9-5(4-7-8-9)6(11)10(2)12-3/h4H,1-3H3 |
Clave InChI |
INGGUFJPKBZEFG-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CN=N1)C(=O)N(C)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 2-[4-chloro-2-[2-[2-methyl-5-(propan-2-ylsulfamoyl)phenyl]ethynyl]phenoxy]acetate](/img/structure/B8483069.png)
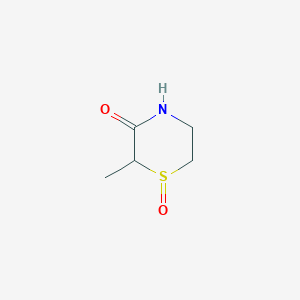
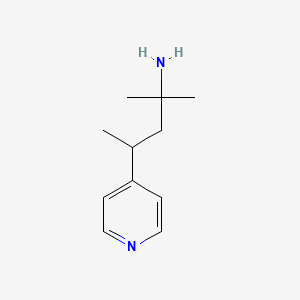

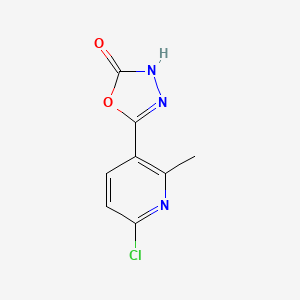
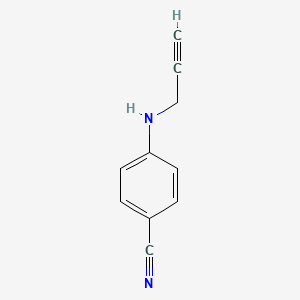
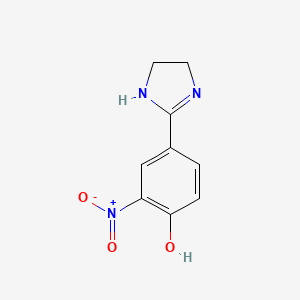
![5-Fluoro-2,3-dihydro-1-oxa-4-aza-cyclopenta[a]naphthalene](/img/structure/B8483112.png)
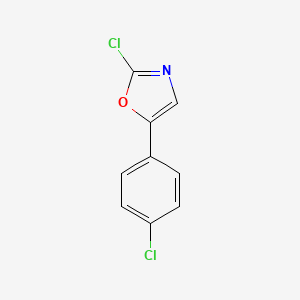
![2-Chloro-2'-ethoxy-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8483124.png)
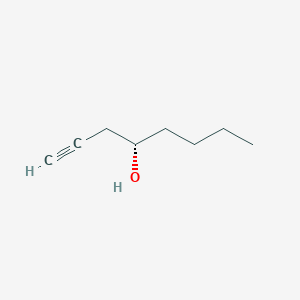
![2-{2-[Acetyl(phenyl)amino]ethenyl}-3-methyl-1,3-benzoxazol-3-ium iodide](/img/structure/B8483140.png)
